RH1

Übersicht

Beschreibung

Herstellungsmethoden

Die Synthese von RH-1 beinhaltet typischerweise die Reaktion von 2,5-Dimethyl-1,4-Benzochinon mit Aziridin in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen umfassen oft ein Lösungsmittel wie Dichlormethan und einen Temperaturbereich von 0-25 °C. Die industrielle Produktion von RH-1 kann ähnliche Syntheserouten beinhalten, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit .

Vorbereitungsmethoden

The synthesis of RH-1 typically involves the reaction of 2,5-dimethyl-1,4-benzoquinone with aziridine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The industrial production of RH-1 may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

RH-1 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: RH-1 kann oxidiert werden, um entsprechende Chinonderivate zu bilden.

Reduktion: Die Reduktion von RH-1 kann zur Bildung von Hydrochinonderivaten führen.

Substitution: RH-1 kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Aziridinringen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Mechanisms of Action

Ginsenoside Rh1 exhibits potent anticancer properties through various mechanisms, including the inhibition of cell proliferation, migration, and invasion in different cancer types.

- Lung Cancer : A study highlighted that Ginsenoside this compound regulates metastasis in lung cancer adenocarcinoma by modulating molecular pathways such as the RhoA/ROCK signaling pathway. It demonstrated significant cytotoxic effects on A549 lung cancer cells through apoptosis induction and reactive oxygen species (ROS) generation .

- Colorectal Cancer : Research indicated that Ginsenoside this compound inhibits the migration and invasion of colorectal cancer cells. The compound was shown to suppress matrix metalloproteinase expression, which is crucial for cancer cell migration .

Data Table: Anticancer Effects of Ginsenoside this compound

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Lung Cancer | Induces apoptosis, modulates RhoA/ROCK | |

| Colorectal Cancer | Inhibits cell migration and invasion |

Neuroprotective Effects

Ginsenoside this compound also demonstrates neuroprotective effects, making it a candidate for treating cognitive dysfunctions.

- Cognitive Enhancement : In animal studies, Ginsenoside this compound improved memory impairment induced by scopolamine. It enhanced cholinergic activity by decreasing acetylcholinesterase (AChE) activity while increasing choline acetyltransferase (ChAT) activity and acetylcholine levels in the hippocampus .

- Oxidative Stress Reduction : The compound has been shown to reduce oxidative stress markers and upregulate neuroprotective proteins such as CREB and c-Fos in the hippocampus .

Data Table: Neuroprotective Effects of Ginsenoside this compound

| Effect | Measurement Method | Reference |

|---|---|---|

| Memory Improvement | Passive Avoidance Test | |

| Cholinergic Activity | AChE and ChAT Activity Measurement | |

| Oxidative Stress Reduction | SOD and MDA Level Measurement |

Anti-Inflammatory Properties

Ginsenoside this compound has been investigated for its anti-inflammatory potential.

- Chronic Inflammation : A combination of Ginsenoside this compound with dexamethasone showed promise as a treatment for chronic inflammatory diseases. The study suggested that this combination could enhance immunosuppressive effects while reducing inflammation .

Data Table: Anti-Inflammatory Effects of Ginsenoside this compound

Wirkmechanismus

The mechanism of action of RH-1 involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, ultimately leading to cell death. RH-1 primarily targets NAD(P)H dehydrogenase [quinone] 1, an enzyme involved in cellular redox reactions. By inhibiting this enzyme, RH-1 disrupts the cellular redox balance, leading to apoptosis .

Vergleich Mit ähnlichen Verbindungen

RH-1 kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Mitomycin C: Sowohl RH-1 als auch Mitomycin C sind Chinon-basierte Verbindungen mit Antikrebsaktivität. RH-1 besitzt eine einzigartige Aziridinstruktur, die es von Mitomycin C unterscheidet.

Doxorubicin: Während Doxorubicin ein Anthracyclin-Antibiotikum mit Antikrebsaktivität ist, beinhaltet der Wirkmechanismus von RH-1 die Erzeugung von ROS, während Doxorubicin in die DNA interkaliert.

Epirubicin: Ähnlich wie Doxorubicin ist Epirubicin ein Anthracyclin mit einem anderen Wirkmechanismus als RH-1.

Die Einzigartigkeit von RH-1 liegt in seinen Aziridinringen und seiner spezifischen Zielsetzung von NAD(P)H-Dehydrogenase [Chinon] 1, was es von anderen Chinon-basierten Verbindungen unterscheidet .

Biologische Aktivität

Ginsenoside Rh1 (G-Rh1), a bioactive compound derived from Panax ginseng, has garnered significant attention for its diverse biological activities, particularly in the context of cancer and liver diseases. This article provides a comprehensive overview of the biological activity of G-Rh1, including its mechanisms of action, pharmacological effects, and relevant case studies.

G-Rh1 exhibits its biological effects primarily through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and metastasis. Key mechanisms include:

- Inhibition of RhoA/ROCK1 Pathway : G-Rh1 has been shown to inhibit the RhoA/ROCK1 signaling pathway, which is crucial for cancer cell metastasis. In a study focusing on lung cancer adenocarcinoma (A549 cells), G-Rh1 significantly reduced the expression of RhoA and ROCK1, leading to increased apoptosis and decreased cell viability at concentrations as low as 100 µg/mL .

- Induction of Apoptosis : G-Rh1 promotes apoptosis through upregulation of pro-apoptotic factors such as p53, Bax, and caspases while downregulating anti-apoptotic proteins like Bcl-2. This dual action results in enhanced cancer cell death .

- Reactive Oxygen Species (ROS) Generation : The compound also induces oxidative stress by increasing ROS levels in cancer cells, further contributing to its cytotoxic effects .

Pharmacological Effects

The pharmacological properties of G-Rh1 extend beyond oncology. Notably, it has demonstrated hepatoprotective and anti-fibrotic activities:

- Hepatoprotective Activity : In studies involving non-alcoholic fatty liver disease (NAFLD), G-Rh1 exhibited protective effects on hepatic stellate cells (HSCs) by inhibiting their activation and proliferation. It reduced the expression of fibrotic markers such as TIMP-1 and collagen types I and III .

- Neuroprotective Effects : Although less studied, G-Rh1 has been implicated in neuroprotection through its ability to modulate glucocorticoid levels, potentially offering therapeutic benefits in ischemic stroke and neurodegenerative diseases .

Table 1: Summary of Research Findings on G-Rh1

Detailed Research Insights

- Anticancer Activity : The study highlighted that G-Rh1's anticancer efficacy is closely tied to its ability to regulate apoptosis and inhibit metastatic processes through specific molecular interactions with ROCK1 and RhoA .

- Hepatic Fibrosis : In vitro experiments demonstrated that both G-Rh1 and Compound K (another ginsenoside) significantly decreased HSC activation markers, indicating a potential therapeutic role in managing liver fibrosis associated with NAFLD .

Eigenschaften

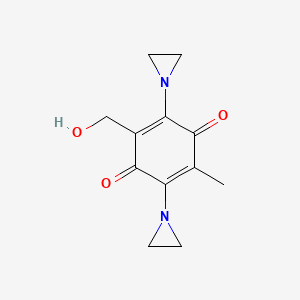

IUPAC Name |

2,5-bis(aziridin-1-yl)-3-(hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-7-9(13-2-3-13)12(17)8(6-15)10(11(7)16)14-4-5-14/h15H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDLOGLNPDVUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)N2CC2)CO)N3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601140346 | |

| Record name | 2,5-Bis(1-aziridinyl)-3-(hydroxymethyl)-6-methyl-2,5-cyclohexadiene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221635-42-3 | |

| Record name | 2,5-Bis(1-aziridinyl)-3-(hydroxymethyl)-6-methyl-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221635-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RH-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221635423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RH-1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04090 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,5-Bis(1-aziridinyl)-3-(hydroxymethyl)-6-methyl-2,5-cyclohexadiene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RH-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ5CEP760Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.